Pregabalin lactam

Description

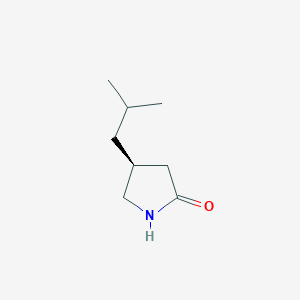

Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-(2-methylpropyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-6(2)3-7-4-8(10)9-5-7/h6-7H,3-5H2,1-2H3,(H,9,10)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGXRXLTTHFKHC-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CC(=O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1CC(=O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181289-23-6 | |

| Record name | Pregabalin lactam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181289236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PREGABALIN LACTAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U92YAF3WPG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Mechanism of Pregabalin Lactam

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Pregabalin (B1679071), (S)-3-(aminomethyl)-5-methylhexanoic acid, is a widely used anticonvulsant and analgesic drug. As a γ-amino acid, pregabalin is susceptible to intramolecular cyclization, a degradation pathway that results in the formation of a five-membered ring structure known as pregabalin lactam ((S)-4-isobutylpyrrolidin-2-one). This lactam is a critical impurity in both the drug substance and formulated drug products. Its presence must be carefully monitored and controlled to ensure the safety, efficacy, and stability of pregabalin-containing pharmaceuticals. This guide provides a detailed examination of the synthesis mechanisms, experimental protocols for its preparation, and the key factors influencing its formation.

Core Synthesis Mechanism: Intramolecular Cyclization

The primary mechanism for the formation of this compound is an intramolecular nucleophilic acyl substitution, which can also be described as a cyclization-dehydration reaction. The amino group (-NH₂) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid group (-COOH). This process forms a tetrahedral intermediate which then eliminates a molecule of water to yield the stable five-membered lactam ring.[1][2]

Computational studies have provided deeper insight into this transformation, suggesting an initial conversion of stable pregabalin isomers into a higher-energy, unstable form (R*). This unstable intermediate then proceeds through a transition state to form the lactam.[1][3] This intramolecular reaction is significantly influenced by environmental factors, most notably pH and temperature.

The rate of lactamization is highly dependent on the pH of the environment.[1][4] Pregabalin has two dissociation constants (pKa values): approximately 4.2 for the carboxyl group and 10.6 for the amino group.[4][5] At environmental or physiological pH, it exists predominantly as a zwitterion.

-

Acidic Conditions (pH < 4): In a strongly acidic medium, the amino group is protonated to form -NH₃⁺, which is not nucleophilic, thereby slowing down the cyclization. However, under moderately acidic conditions (e.g., pH 4), the degradation to the lactam is still observed.[4][6] The reaction can be catalyzed by an external acid source which protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the unprotonated amino group.

-

Neutral Conditions (pH ~ 7): In this range, pregabalin exists as a zwitterion. The rate of lactam formation is relatively slow.

-

Basic Conditions (pH > 10): Under basic conditions, the amino group is deprotonated and thus a more potent nucleophile. This leads to a significant increase in the rate of lactam formation.[5]

Investigations have revealed a narrow pH range, between 5.5 and 6.5, where pregabalin exhibits maximum stability and the formation of the lactam is minimized. The lowest rate of formation is observed between pH 5.8 and 6.2.[2]

As with most chemical reactions, temperature plays a crucial role in the rate of this compound formation. Elevated temperatures provide the necessary activation energy for the cyclization reaction to occur, leading to an accelerated rate of degradation.[7] Forced degradation studies, often conducted at high temperatures (e.g., 80°C), demonstrate a substantial increase in lactam formation compared to storage at ambient conditions.[5]

Data Presentation: Forced Degradation Studies

The following table summarizes quantitative data from forced degradation studies, illustrating the impact of pH and temperature on the formation of this compound.

| Exposure Conditions | Duration | % Pregabalin (w/w) | % Lactam Formed (w/w) | Reference |

| 0.1N HCl, 80°C | 24 hours | 94.9 | 3.3 | [5] |

| 0.1N NaOH, 80°C | 6 hours | 81.8 | 15.0 | [5] |

Experimental Protocols for Synthesis

The synthesis of this compound is often necessary to produce an analytical reference standard for impurity profiling in pharmaceutical quality control. The following protocols are based on methods designed to induce and control the lactamization reaction.

This protocol is adapted from patent literature describing a high-yield method for preparing the lactam impurity.[8]

Materials:

-

(S)-Pregabalin

-

Acid system: Hydrochloric acid and acetic anhydride (B1165640), or acetic acid and acetic anhydride

-

Extraction solvent: Dichloromethane, ethyl acetate, or toluene

-

Weak alkali solution: e.g., Saturated sodium bicarbonate solution

-

Organic solvent for crystallization: e.g., Dichloromethane

-

Alkane solvent for precipitation: e.g., Hexane or heptane

Procedure:

-

Reaction Setup: In a suitable reaction vessel, add (S)-Pregabalin to an acidic system (e.g., a mixture of acetic acid and acetic anhydride). The volumetric usage of the acid and anhydride can be 1 to 3 times the mass of the pregabalin.[8]

-

Reaction: Heat the mixture to 60-80°C and stir for 10-18 hours. Monitor the reaction progress using a suitable chromatographic technique (e.g., HPLC or TLC).[8]

-

Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure until no more solvent distills off.[8]

-

Extraction: Add an extraction solvent (e.g., ethyl acetate) to the concentrated residue and stir thoroughly.

-

Washing: Transfer the solution to a separatory funnel. Wash the organic layer first with a weak alkali solution (e.g., saturated sodium bicarbonate) to neutralize excess acid, followed by a wash with water.[8]

-

Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Crystallization and Isolation: Dissolve the resulting crude product in a minimal amount of an organic solvent like dichloromethane. Cool the solution to 0-10°C. Dropwise, add an alkane solvent (e.g., hexane) until a significant amount of solid precipitates. Filter the solid product via suction filtration and dry under vacuum to yield the this compound impurity.[8]

Mandatory Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. researchgate.net [researchgate.net]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. US7488846B2 - Pregabalin free of lactam and a process for preparation thereof - Google Patents [patents.google.com]

- 7. phmethods.net [phmethods.net]

- 8. CN104829515A - Pregabalin impurity preparation method - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Formation of Pregabalin Lactam

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the conditions leading to the formation of pregabalin (B1679071) lactam, a critical degradation product of the anticonvulsant drug pregabalin. Understanding the mechanism and kinetics of this intramolecular cyclization is paramount for ensuring the stability, safety, and efficacy of pregabalin-containing pharmaceutical products. This document outlines the reaction mechanism, influencing factors, experimental protocols for stress testing, and analytical methods for detection.

Mechanism of Lactamization

Pregabalin lactam, chemically known as 4-isobutyl-pyrrolidin-2-one, is formed through an intramolecular cyclization and dehydration reaction.[1] The process is initiated by the transformation of the stable pregabalin isomer into a less stable, reactive form (R*).[1] This unstable intermediate then passes through a high-energy transition state before cyclizing to form the five-membered lactam ring, releasing a molecule of water in the process.[1] Computational studies have confirmed that this reaction is dependent on pH.[1][2]

The formation of this impurity is a significant concern as it is considered potentially toxic and represents a loss of the active pharmaceutical ingredient (API).[1]

Caption: Mechanism of this compound Formation.

Conditions Influencing Lactam Formation

The rate and extent of this compound formation are significantly influenced by several factors, including pH, temperature, and the presence of certain excipients.

Forced degradation studies demonstrate that pregabalin lactamization is accelerated under both acidic and basic conditions.[3] Significant degradation occurs in the presence of base, while slight degradation is observed in acidic environments.[3][4] The main degradation pathway for pregabalin is lactamization, which has been shown to occur at both pH 4 and pH 10.[5]

Elevated temperatures significantly promote the degradation of pregabalin into its lactam form.[3] Stress testing under thermal conditions confirms the formation of the lactam impurity.[3] Specific methods for synthesizing the lactam impurity for use as a reference standard often involve heating pregabalin in an acidic solution at temperatures ranging from 60°C to 80°C.[6]

The following table summarizes quantitative data from forced degradation studies, illustrating the impact of pH and temperature on lactam formation.

| Stress Condition | Temperature | Duration | % Lactam Formed (w/w) | Reference |

| 0.1N Hydrochloric Acid (HCl) | 80°C | 24 hours | 3.3% | [5] |

| 0.1N Sodium Hydroxide (NaOH) | 80°C | 6 hours | 15.0% | [5] |

Interactions between pregabalin and certain pharmaceutical excipients can also lead to degradation. Notably, heating pregabalin in the presence of lactose (B1674315) can generate several degradation products, including conjugates that contain the lactam form of the pregabalin moiety.[7][8] These reactions are classified as Maillard reactions and subsequent Amadori rearrangements.[8]

Experimental Protocols

Detailed methodologies are crucial for studying pregabalin stability and quantifying lactam formation. The following are representative protocols for forced degradation studies and impurity synthesis.

This protocol is designed to assess the stability of pregabalin in acidic and basic solutions.

-

Preparation of Stock Solution: Prepare a pregabalin stock solution at a concentration of 1 mg/mL in purified water.[9]

-

Acid Hydrolysis:

-

Mix equal volumes of the pregabalin stock solution and 0.2N HCl to achieve a final acid concentration of 0.1N HCl.

-

Incubate the solution in a water bath at 80°C for 24 hours.[5]

-

After incubation, cool the solution to room temperature and neutralize with an appropriate volume of 0.1N NaOH.

-

Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis.

-

-

Base Hydrolysis:

-

Mix equal volumes of the pregabalin stock solution and 0.2N NaOH to achieve a final base concentration of 0.1N NaOH.

-

Incubate the solution in a water bath at 80°C for 6 hours.[5]

-

After incubation, cool the solution to room temperature and neutralize with an appropriate volume of 0.1N HCl.

-

Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis.

-

-

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method (see Section 4.0) to quantify the amount of this compound formed.

This protocol provides a method for preparing the lactam impurity, which can be used as a reference standard in analytical testing.

-

Reaction Setup: Add S-pregabalin to an acidic system (e.g., an aqueous solution of a strong mineral acid like H₂SO₄ or HCl) in a reaction vessel.[6]

-

Heating: Heat the reaction mixture to a temperature between 60°C and 80°C and stir for a designated period to facilitate the cyclization reaction.[6]

-

Workup and Extraction:

-

After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.[6]

-

Add an appropriate extraction solvent (e.g., ethyl acetate, isobutanol) and stir thoroughly.[6][10]

-

Wash the organic layer with a weak base solution (e.g., sodium bicarbonate) followed by water to remove residual acid and unreacted pregabalin.[6]

-

-

Isolation:

Analytical Methodology and Workflow

A validated, stability-indicating analytical method is required to separate and quantify pregabalin from its lactam impurity and other degradation products. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common technique employed.[3][10][11]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ijpsr.com [ijpsr.com]

- 4. Stress Degradation Behavior of Pregabalin , Identification of Degradation Impurities and Development of Stability Indicating Uplc Method | Semantic Scholar [semanticscholar.org]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. CN104829515A - Pregabalin impurity preparation method - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and characterization of pregabalin lactose conjugate degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. US7488846B2 - Pregabalin free of lactam and a process for preparation thereof - Google Patents [patents.google.com]

- 11. ijariit.com [ijariit.com]

An In-depth Technical Guide on the Chemical and Physical Properties of Pregabalin Lactam

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pregabalin (B1679071) lactam, chemically known as (S)-4-isobutylpyrrolidin-2-one, is a significant cyclic impurity and primary degradation product of the widely prescribed neuropathic pain and anticonvulsant drug, pregabalin. Its formation, primarily through an intramolecular cyclization of pregabalin, is a critical parameter in the manufacturing, formulation, and stability studies of pregabalin-containing drug products. This technical guide provides a comprehensive overview of the chemical and physical properties of pregabalin lactam, details experimental protocols for its synthesis and analysis, and illustrates its formation pathway.

Chemical and Physical Properties

This compound is a chiral molecule, with the (S)-enantiomer being the relevant form in relation to the active (S)-pregabalin. Its core structure consists of a five-membered lactam ring with an isobutyl substituent.

General Properties

A summary of the general chemical properties of (S)-pregabalin lactam is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | (4S)-4-(2-methylpropyl)pyrrolidin-2-one | [1] |

| Synonyms | (S)-4-Isobutylpyrrolidin-2-one, Pregabalin Impurity A | [1] |

| CAS Number | 181289-23-6 | [1] |

| Molecular Formula | C₈H₁₅NO | [1] |

| Molecular Weight | 141.21 g/mol | [1] |

| Appearance | Colorless to Light Yellow Oil or Solid | [2] |

Physicochemical Data

Quantitative physicochemical data for this compound are crucial for its isolation, characterization, and for understanding its behavior in various matrices. These properties are summarized in Table 2.

| Property | Value | Notes | Reference |

| Melting Point | Not Available | As a low-melting solid, a precise melting point is not consistently reported. | |

| Boiling Point | 269.1 ± 9.0 °C | Predicted value. | [2][3] |

| Density | 0.927 ± 0.06 g/cm³ | Predicted value. | [2][3] |

| pKa | 16.66 ± 0.40 | Predicted value for the amide proton. | [4][5] |

| Solubility | Soluble in DMSO, ethanol, methanol, and PBS (pH 7.2) at ≥ 10 mg/mL. Slightly soluble in chloroform (B151607) and ethyl acetate. |

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and quantification of this compound.

The IR spectrum of a lactam is characterized by a strong carbonyl (C=O) stretching absorption.

| Wavenumber (cm⁻¹) | Functional Group |

| ~1680 | C=O (Amide I band) |

| ~3200 | N-H stretch |

| 2870-2960 | C-H stretch (isobutyl group) |

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The protonated molecule [M+H]⁺ would have an m/z of 142.1.[6]

Experimental Protocols

Synthesis of (S)-Pregabalin Lactam

This compound can be synthesized from (S)-pregabalin through acid-catalyzed intramolecular cyclization.

Protocol:

-

Dissolve (S)-pregabalin in an acidic medium (e.g., hydrochloric acid or acetic acid in a suitable solvent).

-

Heat the reaction mixture at a temperature ranging from 60-80 °C and stir for 10-18 hours.

-

Monitor the reaction progress using a suitable chromatographic technique (e.g., HPLC).

-

After completion of the reaction, concentrate the solvent under reduced pressure.

-

Extract the product using an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Wash the organic layer with a weak base solution (e.g., sodium bicarbonate) and then with water.

-

Concentrate the organic layer to obtain the crude this compound.

-

Further purification can be achieved by column chromatography or crystallization.[7]

Analytical Methods

A common method for the quantification of this compound as an impurity in pregabalin drug substance and product.[8]

-

Column: Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5 µm) or equivalent.

-

Mobile Phase: A gradient mixture of a buffer (e.g., phosphate (B84403) buffer), acetonitrile, and methanol.

-

Flow Rate: 0.8 mL/min.

-

Detection: UV at 210 nm.

-

Retention Time: The retention time for this compound is typically longer than that of pregabalin under these conditions.[8]

GC-MS can be used for the analysis of pregabalin and its lactam impurity, often requiring derivatization to improve volatility. However, pregabalin can undergo thermal degradation to the lactam in the GC injection port.[9][10]

-

Derivatization: Methylation of the carboxylic acid group of pregabalin can prevent lactam formation during analysis.

-

Column: A non-polar capillary column such as one based on 5% diphenyl/95% dimethyl polysiloxane.

-

Carrier Gas: Helium.

-

Detection: Mass spectrometry (electron ionization or chemical ionization).

Formation and Degradation Pathway

The primary pathway for the formation of this compound is the intramolecular cyclization of pregabalin. This reaction is pH-dependent and is accelerated under acidic or basic conditions and at elevated temperatures.[9]

The workflow for the analysis of this compound as a process impurity or degradation product in a drug substance is outlined below.

Conclusion

A thorough understanding of the chemical and physical properties of this compound is essential for the development of robust and stable formulations of pregabalin. The information and protocols provided in this guide serve as a valuable resource for researchers and scientists involved in the quality control, stability testing, and formulation development of pregabalin. The tendency of pregabalin to form its lactam impurity under various conditions necessitates careful control of manufacturing processes and storage conditions to ensure the safety and efficacy of the final drug product.

References

- 1. This compound | C8H15NO | CID 16101324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Isobutyl-2-pyrrolidinone CAS#: 61312-87-6 [amp.chemicalbook.com]

- 3. 4-Isobutyl-2-pyrrolidinone | 61312-87-6 [chemicalbook.com]

- 4. Cas 61312-87-6,4-Isobutyl-2-pyrrolidinone | lookchem [lookchem.com]

- 5. 4-Isobutyl-2-pyrrolidinone Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and characterization of pregabalin lactose conjugate degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 9. researchgate.net [researchgate.net]

- 10. Enantiomeric Identification of Pregabalin by GC-MS via Methylation and S-TPC Chiral Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Characterization of Pregabalin Lactam: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pregabalin (B1679071), a gamma-aminobutyric acid (GABA) analog, is a widely used medication for the treatment of neuropathic pain, epilepsy, and generalized anxiety disorder. As with any pharmaceutical compound, a thorough understanding of its impurity profile is critical for ensuring safety and efficacy. This technical guide provides a comprehensive overview of the discovery, formation, and characterization of pregabalin lactam (4-isobutyl-pyrrolidin-2-one), a significant degradation impurity of pregabalin. This document details the mechanistic pathway of its formation, presents quantitative data from forced degradation studies, and provides detailed experimental protocols for its synthesis and analysis, in accordance with regulatory expectations such as those from the International Council for Harmonisation (ICH).

Introduction

The presence of impurities in active pharmaceutical ingredients (APIs) can impact the quality, safety, and efficacy of the final drug product. Regulatory bodies worldwide, guided by organizations like the ICH, mandate the identification and control of impurities. This compound has been identified as a key degradation product of pregabalin, formed through an intramolecular cyclization reaction. The formation of this lactam is influenced by various factors, including pH and temperature, making its study essential during drug development, formulation, and stability testing.

Mechanism of this compound Formation

This compound is formed from pregabalin through an intramolecular cyclization, a reaction that is notably dependent on pH.[1] This process involves the nucleophilic attack of the amine group on the carboxylic acid moiety of the same pregabalin molecule, followed by the elimination of a water molecule to form the cyclic lactam structure. Computational studies have confirmed that this lactamization reaction is pH-dependent.[1]

The degradation of pregabalin to its lactam form is a critical consideration in both the synthesis and formulation stages. Forced degradation studies have shown that pregabalin is susceptible to degradation under basic and oxidative stress conditions, while it exhibits greater stability under acidic, neutral, thermal, and photolytic conditions.[2][3]

Below is a diagram illustrating the formation pathway of this compound from pregabalin.

Quantitative Analysis from Forced Degradation Studies

Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products. The following table summarizes the quantitative data on the formation of this compound and other degradation products under various stress conditions.

| Stress Condition | Reagent/Parameter | Duration | Pregabalin Assay (%) | This compound (%) | Other Major Impurities (%) | Reference |

| Acid Hydrolysis | 0.1 N HCl | 24 hours | 98.5 | Not specified, but degradation observed | Impurity D | [2][3] |

| Base Hydrolysis | 0.1 N NaOH | 8 hours | ~55 | Significant formation | Impurity D | [3][4] |

| Oxidative | 30% H₂O₂ | 24 hours | Significant degradation | Not specified | Ten unknown impurities (O1-O10) and Impurity D | [2][3] |

| Thermal | 70°C | 15 days | Stable | Not specified | Impurity D | [3][4] |

| Photolytic | UV light | 24 hours | Stable | Not specified | - | [2] |

| Neutral Hydrolysis | Water, reflux | 24 hours | Stable | Not specified | - | [4] |

Experimental Protocols

Synthesis of this compound (4-isobutyl-pyrrolidin-2-one) Reference Standard

This protocol is adapted from a patented method for the preparation of this compound impurity.

Objective: To synthesize 4-isobutyl-pyrrolidin-2-one for use as a reference standard in analytical testing.

Materials:

-

(S)-Pregabalin

-

Hydrochloric acid (concentrated)

-

Acetic anhydride (B1165640)

-

Sodium bicarbonate solution (saturated)

-

Water (deionized)

-

Ethyl acetate

-

Magnetic stirrer with heating plate

-

Round bottom flask

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Crystallization dish

Procedure:

-

In a round bottom flask equipped with a magnetic stirrer and condenser, add (S)-pregabalin.

-

Slowly add a mixture of hydrochloric acid and acetic anhydride to the flask. The volumetric ratio should be approximately 1:1 to 1:3 of pregabalin to the acidic mixture.

-

Heat the reaction mixture to 60-80°C and stir for 10-18 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator until no more solvent distills off.

-

To the concentrated residue, add dichloromethane and stir to dissolve.

-

Transfer the solution to a separatory funnel and wash twice with a saturated sodium bicarbonate solution, followed by one wash with deionized water.

-

Separate the organic layer and concentrate it under reduced pressure.

-

To the resulting residue, add ethyl acetate.

-

Cool the solution to 0-10°C and slowly add cyclohexane dropwise until a significant amount of solid precipitates.

-

Collect the solid by vacuum filtration and wash with cold cyclohexane.

-

Further concentrate the filtrate to obtain more product.

-

Dry the collected solid under vacuum to yield the this compound impurity.

Characterization: The identity and purity of the synthesized lactam should be confirmed using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Analytical Method for the Determination of Pregabalin and its Lactam Impurity by HPLC

This section provides a detailed HPLC method for the separation and quantification of pregabalin and its lactam impurity.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Data acquisition and processing software.

Chromatographic Conditions:

-

Column: Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5 µm) or equivalent.

-

Mobile Phase: A mixture of phosphate (B84403) buffer (pH 6.2) and acetonitrile (B52724) (70:30 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 20 µL.

Preparation of Solutions:

-

Diluent: Mobile phase.

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of pregabalin and this compound reference standards in the diluent to obtain a known concentration.

-

Sample Solution: Accurately weigh and dissolve the test sample (e.g., pregabalin drug substance or product) in the diluent to achieve a target concentration.

Analysis Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the diluent (blank) to ensure no interfering peaks are present.

-

Inject the standard solution to determine the retention times and response factors of pregabalin and this compound.

-

Inject the sample solution.

-

Identify and quantify the this compound impurity in the sample by comparing its peak area to that of the standard.

The following diagram illustrates the general workflow for the HPLC analysis.

Conclusion

The identification and control of this compound are crucial aspects of ensuring the quality and safety of pregabalin-containing drug products. This technical guide has provided a detailed overview of the formation, analysis, and control of this key impurity. The intramolecular cyclization mechanism is well-understood and is known to be influenced by process and storage conditions. The provided experimental protocols for the synthesis of the lactam reference standard and its analysis by HPLC serve as valuable resources for researchers and quality control professionals. By implementing robust analytical methods and understanding the degradation pathways, the pharmaceutical industry can ensure that pregabalin products meet the stringent purity requirements set by regulatory authorities.

References

Spectroscopic Profile of Pregabalin Lactam: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for pregabalin (B1679071) lactam, a known impurity and degradation product of the active pharmaceutical ingredient (API) pregabalin. The information compiled herein is essential for the identification, characterization, and quantification of this impurity in pharmaceutical development and quality control.

Chemical Identity

| Parameter | Value |

| IUPAC Name | (4S)-4-(2-methylpropyl)pyrrolidin-2-one |

| Synonyms | (S)-4-Isobutylpyrrolidin-2-one, Pregabalin Impurity A |

| CAS Number | 181289-23-6[1] |

| Molecular Formula | C₈H₁₅NO[1] |

| Molecular Weight | 141.21 g/mol [1] |

Spectroscopic Data

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for pregabalin lactam.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) in ppm | Assignment |

| 176.95 | C=O (Lactam carbonyl) |

| 47.89 | CH₂ (Methylene adjacent to NH) |

| 43.91 | CH₂ (Isobutyl methylene) |

| 37.35 | CH (Methine in the ring) |

| 32.86 | CH₂ (Methylene in the ring) |

| 26.15 | CH (Isobutyl methine) |

| 22.92 | CH₃ (Isobutyl methyl) |

Solvent: DMSO-d₆

Table 2: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) in ppm | Multiplicity | Assignment |

| 7.44 | Singlet | NH (Amide proton)[2] |

Infrared (IR) Spectroscopy

While specific peak lists are not detailed in the primary literature, the characteristic IR absorptions for a γ-lactam structure like this compound are well-established.

Table 3: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3200 | N-H stretch (Amide) |

| 2850-2960 | C-H stretch (Aliphatic) |

| ~1680 | C=O stretch (Lactam carbonyl) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound

| m/z | Ion | Notes |

| 142.1227 (Found) | [M+H]⁺ | High-Resolution Mass Spectrometry (HRMS)[3] |

| 142.1231 (Calcd.) | [M+H]⁺ | Calculated for C₈H₁₆NO⁺[3] |

| 142 | [M+H]⁺ | Protonated molecular ion observed in LC-MS[2][3] |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound, based on established practices for pharmaceutical impurity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Instrumentation:

-

NMR Spectrometer (e.g., Bruker, 300 MHz or higher)

-

NMR tubes (5 mm)

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound reference standard.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Vortex the mixture until the sample is fully dissolved.

-

Transfer the solution to an NMR tube.

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: Standard 1D proton

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: -2 to 12 ppm

-

Temperature: 298 K

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: Standard 1D carbon with proton decoupling

-

Number of Scans: 1024 or more (depending on concentration)

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0 to 200 ppm

-

Temperature: 298 K

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Instrumentation:

-

FT-IR Spectrometer with a DTGS detector

-

Agate mortar and pestle

-

KBr pellet press

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.

-

Place approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr into an agate mortar.

-

Gently grind the mixture to a fine, homogenous powder.

-

Transfer the powder to a pellet die and press under high pressure (approximately 8-10 tons) to form a transparent or translucent pellet.

Data Acquisition:

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Acquire a background spectrum of the empty sample compartment before analyzing the sample pellet.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source or a Gas Chromatography-Mass Spectrometry (GC-MS) system.

LC-MS Protocol (Typical):

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724)/water.

-

Chromatographic Separation:

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.2-0.4 mL/min.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Range: m/z 50-300.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 120-150 °C.

-

GC-MS Protocol (Typical):

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent like dichloromethane (B109758) or methanol.

-

Gas Chromatography:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, ramp to 280 °C at 10-20 °C/min.

-

Carrier Gas: Helium.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-300.

-

Source Temperature: 230 °C.

-

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound and its chemical structure.

Caption: Workflow for the spectroscopic identification of this compound.

Caption: Relationship between this compound's structure and spectroscopic methods.

References

Crystal Structure Analysis of Pregabalin Lactam: A Technical Guide for Drug Development Professionals

Abstract:

Pregabalin (B1679071), a gamma-aminobutyric acid (GABA) analog, is a widely prescribed medication for neuropathic pain, epilepsy, and generalized anxiety disorder. During its synthesis, a common impurity, pregabalin lactam ((S)-4-isobutylpyrrolidin-2-one), can form through intramolecular cyclization. The presence and quantity of this impurity are critical quality attributes that must be carefully controlled to ensure the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of the analytical methodologies for the characterization of this compound. While a single-crystal X-ray structure of this compound is not publicly available, this document details other essential analytical techniques, including spectroscopic and chromatographic methods, and outlines a general workflow for its analysis.

Introduction

This compound is a cyclic amide that is considered a process-related impurity and a potential degradation product of pregabalin. Its formation is typically favored under acidic conditions. Regulatory agencies require stringent control over impurities in active pharmaceutical ingredients (APIs). Therefore, robust analytical methods for the identification, quantification, and characterization of this compound are essential for drug development and manufacturing.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Chemical Name | (S)-4-isobutylpyrrolidin-2-one |

| Synonyms | This compound, Pregabalin Impurity A |

| Molecular Formula | C₈H₁₅NO |

| Molecular Weight | 141.21 g/mol |

| CAS Number | 181289-23-6 |

| Appearance | Pale yellow oil or neat solid |

| Solubility | Soluble in Methanol (B129727), DMSO |

Synthesis of this compound as a Reference Standard

The synthesis of a pure reference standard of this compound is crucial for the accurate identification and quantification of this impurity in pregabalin samples. A representative synthetic route is described below.

Experimental Protocol: Synthesis of (4S)-4-isobutylpyrrolidin-2-one

A common method for preparing this compound involves the reduction of a suitable precursor. For instance, a mixture of (4S)-4-(2-methylprop-1-enyl)-1-[(1S)-1-phenylethyl]pyrrolidin-2-one and its isomer can be hydrogenated.

Materials:

-

Mixture of (4S)-4-(2-methylprop-1-enyl)-1-[(1S)-1-phenylethyl]pyrrolidin-2-one and (4R)-4-(2-methylprop-2-enyl)-1-[(1S)-1-phenylethyl]pyrrolidin-2-one

-

Methanol

-

10% Palladium on carbon (Pd/C)

-

Hydrogenation unit

-

Celite

Procedure:

-

A mixture of the starting alkene intermediates (e.g., 5 gm, 0.0352 mol) is dissolved in methanol (100 mL).

-

10% Palladium on carbon (0.5 gm) is added to the solution.

-

The mixture is stirred in a hydrogenation unit for approximately 12 hours under a hydrogen atmosphere.

-

Upon completion of the reaction, the palladium on carbon catalyst is removed by filtering the mixture through a pad of celite.

-

The solvent is then removed under reduced pressure to yield (4S)-4-isobutylpyrrolidin-2-one.

Analytical Characterization of this compound

Due to the absence of a single-crystal X-ray structure, the characterization of this compound relies on a combination of spectroscopic and chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for the detection and quantification of this compound in bulk pregabalin and its pharmaceutical formulations.

Typical HPLC Method Parameters:

-

Column: Inertsil ODS-3V C18 (250 mm x 4.6 mm; 5µm)

-

Mobile Phase: A gradient mixture of a buffer (e.g., phosphate (B84403) buffer), acetonitrile, and methanol.

-

Flow Rate: 0.8 mL/min

-

Detection: UV at 210 nm

-

Retention Time of Pregabalin: ~6.5 min

-

Retention Time of Lactam Impurity: ~37.4 min[1]

Spectroscopic Analysis

Spectroscopic methods are employed for the structural elucidation and confirmation of this compound.

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of this compound. While specific spectral data can vary slightly with the solvent used, representative chemical shifts are summarized in Table 2.

| ¹H NMR (D₂O) | ¹³C NMR (D₂O) |

| Chemical Shift (ppm) | Chemical Shift (ppm) |

| δ 3.07-3.09 (d, 2H) | δ 21.35 |

| δ 2.51-2.54 (t, 2H) | δ 21.98 |

| δ 2.28-2.34 (m, 1H) | δ 24.38 |

| δ 1.66-1.73 (m, 1H) | δ 30.89 |

| δ 1.28-1.33 (t, 2H) | δ 36.23 |

| δ 0.92-0.97 (dd, 6H) | δ 40.18 |

| δ 43.06 | |

| δ 176.71 |

Note: The provided NMR data is for pregabalin, as detailed spectra for the lactam were not available in the search results. However, commercial suppliers of the lactam reference standard confirm its structure using NMR.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its identity. In LC-MS/MS analysis of pregabalin, the fragmentation of the parent ion is monitored. For pregabalin, the transition m/z 160.2 → 55.1 is often used.[2] The lactam, with a molecular weight of 141.21, would exhibit a different parent ion.

FT-IR spectroscopy provides information about the functional groups present in the molecule. The FT-IR spectrum of pregabalin shows characteristic bands for -COOH and -NH functional groups in the range of 3000-2500 cm⁻¹.[3] The lactam would show a characteristic C=O stretching vibration for the amide group. Commercial suppliers confirm the identity of this compound using FT-IR.

Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis and control of this compound impurity in a pharmaceutical setting.

Conclusion

The control of this compound is a critical aspect of ensuring the quality and safety of pregabalin drug products. Although a definitive single-crystal X-ray structure is not publicly available, a combination of chromatographic and spectroscopic techniques provides a robust framework for its identification, quantification, and characterization. The methodologies outlined in this guide serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of pregabalin and its related impurities. The development and use of a well-characterized reference standard for this compound is paramount for the accuracy and reliability of these analytical methods.

References

Characterization of Pregabalin Lactam: A Degradation Product Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the characterization of pregabalin (B1679071) lactam, a significant degradation product of the active pharmaceutical ingredient (API) pregabalin. This guide details the formation, identification, and quantification of this impurity, presenting data and experimental protocols to support research and drug development activities.

Introduction to Pregabalin Degradation

Pregabalin, an analog of the neurotransmitter gamma-aminobutyric acid (GABA), is susceptible to degradation under certain conditions, leading to the formation of impurities that can impact its safety and efficacy. The primary degradation pathway involves an intramolecular cyclization to form a lactam, scientifically known as (S)-4-isobutyl-pyrrolidin-2-one, hereafter referred to as pregabalin lactam. This transformation is influenced by factors such as pH and temperature. Understanding the formation and characteristics of this degradation product is crucial for ensuring the quality and stability of pregabalin drug products.

Formation of this compound

This compound is formed through an intramolecular cyclization of pregabalin, a reaction that is notably influenced by pH.[1] Studies have shown that pregabalin is particularly susceptible to degradation under basic and oxidative stress conditions, leading to the formation of this compound among other impurities.[2][3]

Degradation Pathway

The formation of this compound from pregabalin is a dehydration reaction. The amino group of the pregabalin molecule nucleophilically attacks the carboxylic acid group, leading to the formation of a five-membered ring and the elimination of a water molecule.

References

Preliminary Pharmacological Activity of Pregabalin Lactam: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific data on the specific pharmacological activity of pregabalin (B1679071) lactam is notably scarce in publicly available literature. This document summarizes the current understanding, drawing primarily from its characterization as a significant impurity of pregabalin and preliminary toxicological assessments.

Introduction

Pregabalin, an analog of the neurotransmitter gamma-aminobutyric acid (GABA), is a widely prescribed medication for neuropathic pain, epilepsy, and generalized anxiety disorder.[1] Its therapeutic effects are primarily mediated through high-affinity binding to the α2-δ subunit of voltage-gated calcium channels.[2][3][4][5][6][7] Pregabalin lactam, also known as (S)-4-isobutyl-pyrrolidin-2-one, is the most significant process impurity and degradation product of pregabalin.[8][9][10] The presence of this lactam is a critical quality attribute in the manufacturing of pregabalin, as impurities can impact the safety and efficacy of the final drug product. While the pharmacological profile of pregabalin is well-documented, the intrinsic pharmacological activity of its lactam derivative remains largely uncharacterized. This whitepaper aims to consolidate the available information on this compound, focusing on its formation, potential toxicity, and the current void in understanding its pharmacological actions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| IUPAC Name | (4S)-4-(2-methylpropyl)pyrrolidin-2-one |

| Molecular Formula | C8H15NO |

| Molecular Weight | 141.21 g/mol |

| CAS Number | 61312-87-6 |

| Appearance | Crystalline substance |

Formation of this compound

This compound is formed through an intramolecular cyclization of pregabalin, a reaction known as lactamization.[8] This process involves the condensation of the primary amine and carboxylic acid functional groups of the pregabalin molecule, resulting in the formation of a five-membered lactam ring and the elimination of a water molecule.

The rate of lactamization is influenced by factors such as pH and temperature. Studies have shown that the degradation of pregabalin to its lactam is more pronounced at approximately pH 4 and pH 10.[11] A European patent suggests that maintaining a pH range between 5.5 and 6.5 is optimal for minimizing lactam formation in aqueous preparations of pregabalin.[10]

Preliminary Pharmacological and Toxicological Profile

Direct studies investigating the pharmacological activity of this compound are exceedingly limited. The primary focus of existing research has been on its detection as an impurity and its potential toxicity.

Binding Affinity and Mechanism of Action

There is a lack of published data on the binding affinity of this compound for the α2-δ subunit of voltage-gated calcium channels, the primary target of pregabalin. Consequently, it is unknown whether this compound shares the same mechanism of action as its parent compound. The structural change from an open-chain amino acid to a cyclic lactam could significantly alter its ability to interact with the α2-δ binding site.

Toxicity and Mutagenicity

A computational assessment of this compound's mutagenicity has been reported, following the principles of the ICH M7 guideline for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals.[12] This suggests that from a regulatory and safety perspective, the potential genotoxicity of this impurity is a consideration.

The European Chemicals Agency (ECHA) provides GHS hazard classifications for this compound, which include "Causes serious eye damage" and "Suspected of damaging fertility or the unborn child".[13]

Experimental Protocols

Detailed experimental protocols for assessing the pharmacological activity of this compound are not available in the reviewed literature due to the absence of such studies. However, standard methodologies that could be employed are outlined below.

Radioligand Binding Assay for α2-δ Subunit Affinity

-

Objective: To determine the binding affinity of this compound for the α2-δ subunit of voltage-gated calcium channels.

-

Methodology:

-

Prepare cell membranes from a cell line recombinantly expressing the human α2-δ-1 and α2-δ-2 subunits.

-

Incubate the membranes with a radiolabeled ligand for the α2-δ subunit (e.g., [3H]-gabapentin or [3H]-pregabalin) in the presence of varying concentrations of unlabeled this compound.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

-

In Vivo Models of Neuropathic Pain and Epilepsy

-

Objective: To assess the potential analgesic and anticonvulsant effects of this compound in animal models.

-

Methodology (Chung Model of Neuropathic Pain):

-

Surgically induce neuropathic pain in rodents by ligating the L5 spinal nerve.

-

After a post-operative recovery period, assess baseline mechanical allodynia using von Frey filaments.

-

Administer this compound at various doses (e.g., intraperitoneally or orally).

-

Measure the withdrawal threshold to mechanical stimulation at different time points post-administration.

-

Compare the results to vehicle- and pregabalin-treated control groups.

-

Discussion and Future Directions

The current body of scientific literature provides a limited understanding of the preliminary pharmacological activity of this compound. Its primary characterization is that of a critical process-related impurity in the synthesis and formulation of pregabalin. The assertion of its high toxicity warrants further investigation through systematic in vitro and in vivo toxicological studies.

Future research should prioritize the following:

-

Determination of Binding Affinity: Conducting radioligand binding assays to definitively ascertain whether this compound interacts with the α2-δ subunit of voltage-gated calcium channels.

-

Functional Assays: Employing electrophysiological techniques to investigate the effect of this compound on calcium currents in neuronal cells.

-

In Vivo Pharmacological Profiling: Utilizing established animal models of pain, epilepsy, and anxiety to determine if this compound exhibits any of the therapeutic effects of its parent compound.

-

Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its in vivo disposition.[14][15][16][17]

Conclusion

This compound is a well-known impurity of pregabalin, formed via intramolecular cyclization. While there are indications of potential toxicity, a comprehensive pharmacological profile of this compound is currently absent from the scientific literature. The lack of data on its interaction with the primary target of pregabalin, the α2-δ subunit, means that its potential for efficacy or off-target effects remains unknown. Further research is imperative to fully characterize the pharmacological and toxicological properties of this compound to ensure the safety and quality of pregabalin-containing pharmaceutical products.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacotherapy Update | Pregabalin (Lyrica®):Part I [clevelandclinicmeded.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pregabalin is a potent and selective ligand for α(2)δ-1 and α(2)δ-2 calcium channel subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. US7488846B2 - Pregabalin free of lactam and a process for preparation thereof - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound | C8H15NO | CID 16101324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Clinical pharmacokinetics of pregabalin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. go.drugbank.com [go.drugbank.com]

- 16. Pharmacokinetics of pregabalin in subjects with various degrees of renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetic and pharmacodynamic profile of pregabalin and its role in the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

Formation of Pregabalin Lactam Under Acidic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pregabalin (B1679071), a gamma-amino acid analog, is susceptible to degradation under acidic conditions, leading to the formation of a cyclic lactam impurity, (4S)-4-(2-methylpropyl)pyrrolidin-2-one, also known as pregabalin lactam or Impurity-D. This intramolecular cyclization is a critical parameter to monitor during drug development, formulation, and stability studies, as impurities can impact the safety and efficacy of the final drug product. This technical guide provides an in-depth overview of the acid-catalyzed formation of this compound, including the reaction mechanism, quantitative data from forced degradation studies, and detailed experimental protocols for its analysis.

Reaction Mechanism and Pathway

The formation of this compound from pregabalin in the presence of acid is a classic example of an intramolecular nucleophilic acyl substitution, specifically an acid-catalyzed lactamization. The reaction proceeds through a series of steps involving the protonation of the carboxylic acid group, which enhances its electrophilicity, followed by the nucleophilic attack of the primary amine.

The proposed acid-catalyzed mechanism is as follows:

-

Protonation of the Carboxyl Group: The carboxylic acid moiety of pregabalin is protonated by the acid catalyst (H₃O⁺) to form a protonated carboxylic acid. This step increases the electrophilicity of the carbonyl carbon.

-

Intramolecular Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile and attacks the now more electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the positively charged nitrogen to one of the hydroxyl groups of the tetrahedral intermediate.

-

Elimination of Water: The tetrahedral intermediate collapses with the departure of a water molecule, a good leaving group, to form a protonated lactam.

-

Deprotonation: A water molecule acts as a base to deprotonate the carbonyl oxygen, regenerating the acid catalyst and yielding the final product, this compound.

Caption: Acid-catalyzed intramolecular cyclization of pregabalin to this compound.

Quantitative Data from Forced Degradation Studies

The formation of this compound under acidic conditions is influenced by several factors, including the strength of the acid, temperature, and duration of exposure. The data from forced degradation studies reported in the literature shows some variability, which is likely due to the different experimental conditions employed.

| Acid Condition | Temperature | Duration | Pregabalin Degradation (%) | Lactam Formation (%) | Reference |

| 0.1 N HCl | Not Specified | Not Specified | ~22 | Not Specified | [1] |

| 1.0 N HCl | Ambient (~25°C) | 5 days | "Slight degradation" | Not Quantified (Impurity-D detected) | [2] |

| 5 N HCl | 80°C | 3 hours | Not Specified | 0.31 (as total impurity) | [3] |

| 5 N HCl | Reflux | 2 days | No decrease in peak area | Not Detected | [4] |

Note: The conflicting results, particularly with 5 N HCl, highlight the critical role of specific experimental parameters (e.g., exact reflux temperature, analytical method sensitivity) in the outcome of degradation studies.

Experimental Protocols

Forced Degradation of Pregabalin in Acidic Conditions

This protocol is a composite based on methodologies reported in the literature for inducing the formation of this compound.

Materials:

-

Pregabalin active pharmaceutical ingredient (API)

-

Hydrochloric acid (HCl), analytical grade (e.g., 0.1 N, 1.0 N, or 5 N)

-

Sodium hydroxide (B78521) (NaOH) for neutralization, analytical grade

-

Purified water (HPLC grade)

-

Volumetric flasks

-

Pipettes

-

Heating apparatus (e.g., water bath, heating mantle with reflux condenser)

-

pH meter

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of pregabalin API (e.g., 25 mg) and transfer it to a volumetric flask (e.g., 25 mL).

-

Acid Treatment: Add the desired concentration of hydrochloric acid (e.g., 0.1 N HCl) to the flask to dissolve the pregabalin and make up to the mark.

-

Stress Conditions:

-

Ambient Temperature Study: Store the solution at room temperature (e.g., 25°C ± 2°C) for a specified period (e.g., 24 hours to 5 days).

-

Elevated Temperature Study: Heat the solution at a controlled temperature (e.g., 80°C) or under reflux for a defined duration (e.g., 3 hours).

-

-

Neutralization: After the stress period, cool the solution to room temperature if heated. Withdraw an aliquot (e.g., 5 mL) and neutralize it with an appropriate concentration of NaOH to a pH of approximately 6-7.

-

Dilution: Dilute the neutralized sample with the mobile phase of the analytical method to a suitable concentration for analysis.

-

Analysis: Analyze the sample using a validated stability-indicating HPLC or UPLC method.

Analytical Method for Quantification of Pregabalin and this compound

The following is a representative RP-HPLC method for the separation and quantification of pregabalin and its lactam impurity.

Chromatographic Conditions:

-

Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column: Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5 µm) or equivalent.

-

Mobile Phase: A mixture of a buffer solution (e.g., 0.01 M ammonium (B1175870) dihydrogen phosphate, pH adjusted to 6.5 with phosphoric acid) and an organic modifier (e.g., acetonitrile (B52724) and/or methanol) in a gradient or isocratic elution mode.

-

Flow Rate: 0.8 mL/min.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: 25°C.

System Suitability:

-

The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

-

The resolution between the pregabalin peak and the this compound peak should be greater than 2.0.

Conclusion

The formation of this compound is a key degradation pathway for pregabalin under acidic conditions. Understanding the mechanism and having robust analytical methods for its quantification are essential for ensuring the quality and stability of pregabalin-containing drug products. The provided data and protocols serve as a valuable resource for researchers and professionals in the pharmaceutical industry. The variability in reported degradation levels underscores the importance of well-controlled, method-specific stability studies.

References

Intramolecular Cyclization of Pregabalin to Pregabalin Lactam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intramolecular cyclization of pregabalin (B1679071), an anticonvulsant and analgesic drug, into its primary degradation product, pregabalin lactam ((S)-4-isobutylpyrrolidin-2-one). The formation of this lactam impurity is a critical factor in the stability, manufacturing, and formulation of pregabalin-containing pharmaceuticals. Understanding the mechanism, kinetics, and influential factors of this degradation pathway is essential for ensuring the safety, efficacy, and quality of the final drug product.

Reaction Mechanism and Pathway

Pregabalin, with its γ-amino acid structure, is susceptible to intramolecular cyclization, a type of degradation reaction that results in the formation of a five-membered ring structure known as this compound, with the concurrent loss of a water molecule.[1] This process is a significant concern as impurities in active pharmaceutical ingredients (APIs) can impact both the safety and therapeutic efficacy of a drug.[2]

The reaction is initiated by the transformation of the stable pregabalin isomer into an unstable form.[3] From this unstable state, it proceeds through a transition state to form the lactam.[3] Computational studies have shown that this transition state has a significantly higher energy level than the ground state of the unstable isomer.[3][4] The lactamization is categorized as an intramolecular cyclization followed by dehydration.[3]

References

The Influence of pH on the Lactamization of Pregabalin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pregabalin (B1679071), an analog of the neurotransmitter gamma-aminobutyric acid (GABA), is a widely used pharmaceutical agent for the management of neuropathic pain, epilepsy, and generalized anxiety disorder. The stability of pregabalin is a critical aspect of its pharmaceutical development and formulation, with the intramolecular cyclization to form the corresponding lactam, 4-isobutyl-pyrrolidin-2-one, being a key degradation pathway. This lactam impurity is of significant interest due to potential toxicological concerns and its impact on the purity and efficacy of the drug product. The rate of this lactamization process is known to be significantly influenced by pH, making a thorough understanding of this relationship essential for ensuring the quality and stability of pregabalin-containing formulations.

This technical guide provides an in-depth analysis of the effect of pH on the lactamization of pregabalin, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the underlying reaction mechanisms.

pH-Dependent Lactamization of Pregabalin

The lactamization of pregabalin is an intramolecular cyclization reaction that is subject to both acid and base catalysis. Pregabalin possesses both a carboxylic acid group (pKa₁ ≈ 4.2) and an amino group (pKa₂ ≈ 10.6), and its ionization state, which is dictated by the pH of the environment, plays a crucial role in the rate of this degradation reaction.[1][2] At environmental pH, pregabalin exists predominantly as a zwitterion.[1]

Quantitative Data on Lactam Formation

Forced degradation studies are instrumental in elucidating the stability of a drug substance under various stress conditions. The following table summarizes quantitative data from a forced degradation study on pregabalin, highlighting the extent of lactam formation under acidic and basic conditions at elevated temperatures.

| Stress Condition | Temperature | Time | Pregabalin Remaining (% w/w) | Lactam Formed (% w/w) | Reference |

| 0.1N HCl | 80°C | 24 hours | 94.9 | 3.3 | [1] |

| 0.1N NaOH | 80°C | 6 hours | 81.8 | 15.0 | [1] |

These data clearly indicate that the lactamization of pregabalin is significantly accelerated under both acidic and basic conditions, with a more pronounced degradation observed in the basic medium within a shorter timeframe. Other studies have also reported slight degradation under acidic hydrolysis and significant degradation under base hydrolysis.[3][4]

Reaction Mechanisms

The lactamization of pregabalin proceeds via intramolecular nucleophilic attack of the amino group on the carboxylic acid moiety. The specific mechanism is dependent on the pH of the solution, which influences the protonation state of the functional groups. A computational investigation into the pregabalin lactamization process has confirmed that the reaction is pH-dependent.[5][6]

Acid-Catalyzed Lactamization

Under acidic conditions, the carboxylic acid group of pregabalin is protonated, which activates the carbonyl carbon towards nucleophilic attack by the lone pair of electrons on the nitrogen of the amino group.

Caption: Acid-catalyzed lactamization of pregabalin.

Base-Catalyzed Lactamization

In basic media, the amino group is deprotonated, increasing its nucleophilicity. The carboxylate anion is less reactive than the protonated carboxylic acid; however, the enhanced nucleophilicity of the free amino group facilitates the intramolecular attack.

Caption: Base-catalyzed lactamization of pregabalin.

Experimental Protocols

The quantification of pregabalin and its lactam impurity is crucial for stability studies. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common analytical techniques employed for this purpose.

Forced Degradation Study Protocol

A general protocol for conducting a forced degradation study to investigate the effect of pH on pregabalin lactamization is outlined below.

Caption: Workflow for a forced degradation study.

Protocol Details:

-

Sample Preparation: Accurately weigh a known amount of pregabalin and dissolve it in a suitable solvent (e.g., purified water) to a specific concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the pregabalin solution with an acid (e.g., 0.1N HCl) and heat at a controlled temperature (e.g., 80°C) for a specified duration (e.g., 24 hours).[7]

-

Basic Hydrolysis: Treat the pregabalin solution with a base (e.g., 0.1N NaOH) and heat at a controlled temperature (e.g., 80°C) for a specified duration (e.g., 6 hours).[7]

-

Neutral Hydrolysis: Reflux the pregabalin solution in water at a controlled temperature for a specified duration.

-

-

Sample Neutralization and Dilution: After the stress period, cool the samples to room temperature, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for analysis.

-

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC or UPLC method.

Analytical Method for Quantification

A variety of HPLC and UPLC methods have been developed for the separation and quantification of pregabalin and its lactam impurity. Below are representative examples of chromatographic conditions.

Table 2: Example HPLC and UPLC Chromatographic Conditions

| Parameter | HPLC Method 1 | UPLC Method 2 |

| Column | Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5 µm) | Phenyl-hexyl stationary phase (100 mm length, 1.7 µm particle size) |

| Mobile Phase | Gradient elution with a mixture of buffer, acetonitrile, and methanol | Linear gradient elution with phosphate (B84403) buffer (pH 6.2) and acetonitrile |

| Flow Rate | 0.8 mL/min | Not specified |

| Detection | UV at 210 nm | UV detection |

| Reference | [8] | [3][4] |

Conclusion

The lactamization of pregabalin is a critical degradation pathway that is significantly influenced by pH. Both acidic and basic conditions accelerate the formation of the lactam impurity, with the reaction being more pronounced in basic media. A thorough understanding of the pH-rate profile and the underlying reaction mechanisms is paramount for the development of stable and effective pregabalin formulations. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers and drug development professionals to investigate and control this degradation process, ultimately ensuring the quality, safety, and efficacy of pregabalin-containing drug products. Further kinetic studies across a wider pH range would be beneficial for developing a comprehensive predictive model for pregabalin stability.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Pregabalin | C8H17NO2 | CID 5486971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ijpsr.com [ijpsr.com]

- 4. Stress Degradation Behavior of Pregabalin , Identification of Degradation Impurities and Development of Stability Indicating Uplc Method | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. iajps.com [iajps.com]

- 8. ijcps.com [ijcps.com]

Computational Investigation of Pregabalin Lactamization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the computational investigation into the lactamization of pregabalin (B1679071), a critical degradation pathway that results in the formation of the toxic impurity, pregabalin lactam (prega-L). This document summarizes the key findings from computational studies, outlines the methodologies employed, and presents the quantitative data in a clear, comparative format.

Introduction

Pregabalin, an anticonvulsant and neuropathic pain agent, can undergo degradation through intramolecular cyclization to form a lactam impurity.[1][2] This process, known as lactamization, is a significant concern in the pharmaceutical industry due to the high toxicity associated with the resulting pregabalin-lactam.[1][2] Computational modeling provides a powerful tool to elucidate the reaction mechanism, energetics, and factors influencing this degradation pathway, offering insights crucial for the development of stable pregabalin formulations.

Reaction Mechanism and Energetics

Computational studies, primarily employing Density Functional Theory (DFT), have revealed that pregabalin lactamization proceeds via an intramolecular cyclization followed by dehydration.[1][2] The initial and rate-determining step involves the transformation of the stable pregabalin isomer into a less stable, reactive conformer, denoted as R*.[1] This is followed by the nucleophilic attack of the amine group on the carboxylic acid moiety, proceeding through a transition state to form a tetrahedral intermediate, which then dehydrates to yield the final lactam product.

The overall reaction is pH-dependent, with both acidic and basic conditions reported to influence the reaction rate.[1][2]

Quantitative Data

The following table summarizes the key energetic data obtained from computational studies on the lactamization of pregabalin. The energy values are provided in kcal/mol.

| Species | Relative Energy (kcal/mol) | Description |

| Pregabalin (Ground State) | 0.00 | Most stable conformer of pregabalin. |

| R* (Unstable Intermediate) | 0.82[1][2] | A less stable, reactive conformer of pregabalin. |

| Transition State (TS) | 25.96[1][2] | The energy barrier for the intramolecular cyclization step. |

| Pregabalin-Lactam (Product) | Data not available in search results | The final lactam degradation product. |

Note: The energy of the final product and other intermediates were not explicitly available in the reviewed literature abstracts. The provided data is based on the key transition state identified in the cited studies.

Experimental Protocols

While the full experimental details from the primary research are not publicly available, this section outlines a representative computational protocol based on the cited methodologies (Molecular Dynamics simulations, Density Functional Theory, and CBS-4M) and standard practices in the field.

Molecular Dynamics (MD) Simulations

MD simulations are typically employed to explore the conformational landscape of pregabalin and identify potential reactive conformers like R*.

-

Software: GROMACS, AMBER, or similar molecular dynamics package.

-

Force Field: A suitable force field for small organic molecules, such as GAFF (General Amber Force Field) or OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom).

-

Solvation: The pregabalin molecule is placed in a periodic box of an explicit solvent, typically water (e.g., TIP3P or SPC/E water models).

-

System Setup: The system is neutralized with counter-ions (e.g., Na+ or Cl-).

-

Equilibration: The system undergoes energy minimization, followed by a series of equilibration steps under NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles to bring the system to the desired temperature (e.g., 298 K) and pressure (e.g., 1 atm).

-

Production Run: A long production simulation (e.g., 100 ns or more) is performed to sample the conformational space of pregabalin.

-

Analysis: The trajectories are analyzed to identify significant conformational changes and potential reactive geometries.

Density Functional Theory (DFT) Calculations

DFT calculations are used to determine the geometries and energies of the reactants, intermediates, transition states, and products of the lactamization reaction.

-

Software: Gaussian, ORCA, or a similar quantum chemistry package.

-

Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly used and reliable method for organic molecules.

-

Basis Set: A Pople-style basis set such as 6-31G(d,p) or a larger one like 6-311+G(d,p) is typically employed to provide a good balance between accuracy and computational cost.

-

Geometry Optimization: The geometries of all species (reactants, intermediates, transition states, and products) are fully optimized.

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points (minima for stable species, and a single imaginary frequency for transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Transition State Search: Transition states are located using methods like the synchronous transit-guided quasi-Newton (STQN) method or eigenvector-following algorithms.

-